molecular formula C8H7ClN2O B1593128 (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol CAS No. 1015610-07-7

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Cat. No. B1593128
M. Wt: 182.61 g/mol
InChI Key: XRAYGQBBYROBPT-UHFFFAOYSA-N
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Description

“(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol” is a chemical compound with the empirical formula C8H7ClN2O . It is part of the halogenated heterocycles and heterocyclic building blocks .


Molecular Structure Analysis

The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .


Chemical Reactions Analysis

The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .


Physical And Chemical Properties Analysis

“(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol” is a solid substance . It has a molecular weight of 182.61 . The SMILES string for this compound is OCc1cnc2[nH]ccc2c1Cl .

Scientific Research Applications

That being said, it’s worth noting that pyrazolo[3,4-b]pyridines, a family of compounds to which “(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol” belongs, have been extensively studied. They have been synthesized using various methods and have found numerous biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

Safety And Hazards

This compound is classified under Acute Tox. 4 Oral hazard classification, indicating that it may be harmful if swallowed . It has a GHS07 pictogram and a signal word of "Warning" .

properties

IUPAC Name

(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-7-5(4-12)3-11-8-6(7)1-2-10-8/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAYGQBBYROBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640164
Record name (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

CAS RN

1015610-07-7
Record name (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
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(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
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(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
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